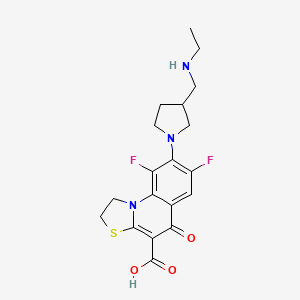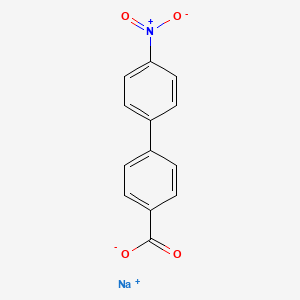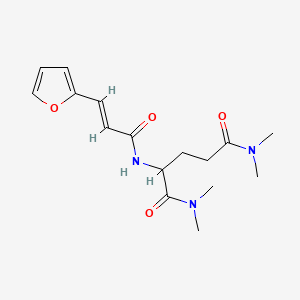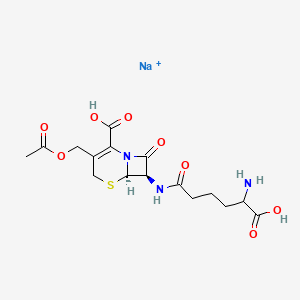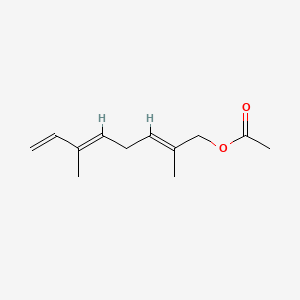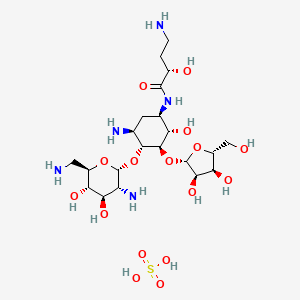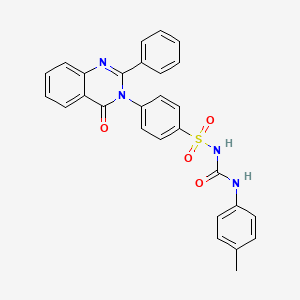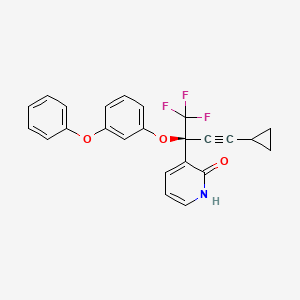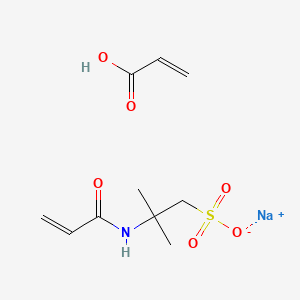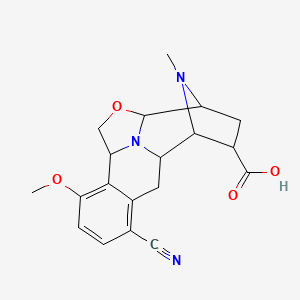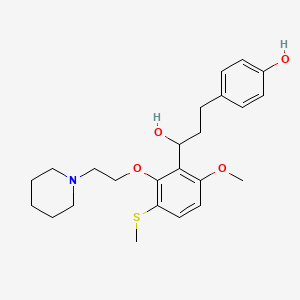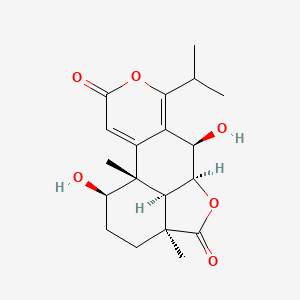
Nagilactone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nagilactone A is a bioactive terpenoid compound initially isolated from the plant Podocarpus nagi, a member of the Podocarpaceae family This family is the second largest among conifersThese compounds have been found to exhibit a range of pharmacological effects, including antifungal, anti-atherosclerosis, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nagilactone A involves several steps, including oxidation and cyclization reactions. One of the key steps in the synthesis is the oxidation of a precursor compound using lead tetraacetate in benzene under UV irradiation. This reaction proceeds through allylic oxidation, where the resulting allyl cation is trapped by a carboxylic acid group to form the D-ring lactone moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. given the complexity of its structure, it is likely that industrial synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Nagilactone A undergoes various types of chemical reactions, including:
Oxidation: This reaction is crucial for forming the lactone moiety.
Reduction: Although less common, reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in benzene under UV irradiation.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties.
Scientific Research Applications
Nagilactone A has been the subject of extensive scientific research due to its diverse pharmacological activities. Some of its key applications include:
Mechanism of Action
The mechanism of action of nagilactone A involves several pathways:
Inhibition of Cell Proliferation: this compound inhibits cell proliferation by inducing cell cycle arrest and apoptosis.
Blockade of Epithelial to Mesenchymal Transition: This contributes to the inhibition of cancer cell migration and invasion.
Modulation of Immune Checkpoints: This compound can modulate the PD-L1 immune checkpoint, enhancing the immune response against cancer cells.
Comparison with Similar Compounds
Nagilactone A can be compared with other similar compounds, such as:
Nagilactone C: Exhibits potent anticancer activities and inhibits protein synthesis by binding to eukaryotic ribosomes.
Nagilactone E: Known for its anticancer effects and inhibition of protein kinases such as RIOK2 and JAK2.
Podolactones, Oidiolactones, Inumakilactones: These structurally related compounds also isolated from Podocarpus species exhibit similar pharmacological activities.
This compound stands out due to its unique combination of pharmacological effects and its potential for therapeutic applications.
Properties
CAS No. |
19891-50-0 |
|---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1S,8R,9S,12S,15R,16R)-8,15-dihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione |
InChI |
InChI=1S/C19H24O6/c1-8(2)14-12-9(7-11(21)24-14)19(4)10(20)5-6-18(3)16(19)15(13(12)22)25-17(18)23/h7-8,10,13,15-16,20,22H,5-6H2,1-4H3/t10-,13-,15-,16+,18+,19+/m1/s1 |
InChI Key |
IPVNWFZBGGPURL-ZVXCOOMCSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@](CC[C@H]([C@@]4(C2=CC(=O)O1)C)O)(C(=O)O3)C)O |
Canonical SMILES |
CC(C)C1=C2C(C3C4C(CCC(C4(C2=CC(=O)O1)C)O)(C(=O)O3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


